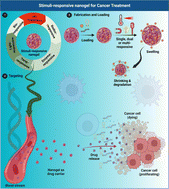Recent advances in stimuli-responsive tailored nanogels for cancer therapy; from bench to personalized treatment
Journal of Materials Chemistry B Pub Date: 2023-12-14 DOI: 10.1039/D3TB02650G
Abstract
To improve the quality of health in a personalized manner, better control over pharmacologically relevant cargo formulation, organ-specific targeted delivery, and on-demand release of therapeutic agents is crucial. Significant work has been put into designing and developing revolutionary nanotherapeutics approaches for the effective monitoring and personalized treatment of disease. Nanogel (NG) has attracted significant interest because of its tremendous potential in cancer therapy and its environmental stimuli responsiveness. NG is considered a next-generation delivery technology due to its benefits like as size tunability, high loading, stimuli responsiveness, prolonged drug release via in situ gelling mechanisms, stability, and its potential to provide personalized therapy from the investigation of human genes and the genes in various types of cancers and its association with a selective anticancer drug. Stimuli-responsive NGs can be used as smart nanomedicines to detect and treat cancer and can be tuned as personalized medicine as well. This comprehensive review article's major objectives include the challenges of NGs' clinical translation for cancer treatment as well as its early preclinical successes and prospects.


Recommended Literature
- [1] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [2] Nano-dimensional CeO2nanorods for high Ni loading catalysts: H2 production by autothermal steam reforming of methanol reaction
- [3] Hydroxyapatite, an exceptional catalyst for the gas-phase deoxygenation of bio-oil by aldol condensation†
- [4] Hydrothermal synthesis, ab-initio structure determination and NMR study of the first mixed Cu–Al fluorinated MOF†
- [5] Using different natural origin carriers for development of epigallocatechin gallate (EGCG) solid formulations with improved antioxidant activity by PGSS-drying†
- [6] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†
- [7] Correction: Recent developments in photonic, plasmonic and hybrid nanowire waveguides
- [8] Simple and rapid preparation of orange-yellow fluorescent gold nanoclusters using dl-homocysteine as a reducing/stabilizing reagent and their application in cancer cell imaging†
- [9] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [10] Front cover

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 151055-86-6
-
CAS no.: 136088-69-2









